6-(2,5-Dimethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Description
The compound “6-(2,5-Dimethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains an imidazole ring . Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Many natural products, especially alkaloids, contain the imidazole ring .
Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of isoindoline-1,3-dione derivatives , it’s likely that this compound could have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-5-8-24-17(25)15-16(21(2)19(24)26)20-18-22(9-10-23(15)18)13-11-12(27-3)6-7-14(13)28-4/h6-7,11H,5,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPQIUEJNYYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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